Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is a pyridoindole derivative featuring a cyanomethoxy (-OCH2CN) substituent at position 3 and an ethyl carboxylate (-COOEt) group at position 10. The cyanomethoxy group introduces strong electron-withdrawing characteristics, which may influence reactivity, solubility, and pharmacological properties compared to analogs with other substituents.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-21-17(20)16-13-7-6-12(22-10-8-18)11-15(13)19-9-4-3-5-14(16)19/h3-7,9,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKKAPTXIIYGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethoxy group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Characteristics
The following table summarizes key structural analogs, their substituents at position 3, and molecular data derived from evidence:
*Data inferred due to inconsistencies in ; molecular formula and weight estimated based on structural analysis.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The cyanomethoxy group (-OCH2CN) in the target compound contrasts with electron-donating groups like methoxy (-OCH₃) in CAS 3034-31-7. This difference likely enhances electrophilicity and reduces metabolic stability compared to methoxy analogs . Hydrazine Derivatives: Compounds with hydrazino-2-oxoethoxy (CAS 339020-44-9) or hydrazone-linked groups (CAS 339020-49-4) exhibit polar and hydrogen-bonding capabilities, which may influence solubility and pharmacokinetics .
Synthetic Approaches: Aryne Annulation: highlights challenges in synthesizing pyridoindoles via aryne intermediates, yielding complex mixtures. Nucleophilic Substitution: The chloro-fluoro-benzyloxy analog (CAS 478067-96-8) is synthesized via nucleophilic substitution under mild conditions, suggesting a viable route for similar compounds . Multi-Step Functionalization: Hydrazine-containing analogs (e.g., CAS 339020-49-4) require sequential reactions, including hydrazine coupling and cyclization, indicating synthetic complexity .
Physicochemical and Functional Comparisons
- Solubility: The cyanomethoxy group’s polarity may improve aqueous solubility compared to lipophilic benzyloxy derivatives (e.g., CAS 478067-96-8) but reduce it relative to hydrazine-based analogs .
- Stability : Electron-withdrawing groups like -CN could enhance stability against oxidative degradation compared to electron-rich methoxy substituents .
Biological Activity
Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridoindole family, which has been associated with a variety of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will delve into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving nucleophilic substitution reactions. The synthesis often involves the reaction of pyridine derivatives with electrophilic agents, leading to the formation of the pyridoindole structure.
Table 1: Summary of Synthetic Methods
| Methodology | Reactants | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Pyridine derivative + electrophile | 53% | |
| Aryne methodology | Pyridyl nitrogen + aryne precursor | 60% |
Anticancer Activity
Recent studies have demonstrated that compounds within the pyridoindole family exhibit potent anticancer activity. This compound has shown efficacy against various cancer cell lines, including breast and prostate cancer cells. In vitro assays indicate that this compound can inhibit cell proliferation and induce apoptosis.
Case Study: Anticancer Efficacy
A study evaluated the antiproliferative effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results showed an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells, indicating significant growth inhibition compared to control groups .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses broad-spectrum antimicrobial properties.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Additional Biological Activities
This compound has also been reported to exhibit antioxidant and anti-inflammatory activities. These properties are crucial in mitigating oxidative stress-related diseases and inflammatory conditions.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in malignant cells.
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative damage in cells.
Q & A
What are the optimized synthetic methodologies for constructing the pyrido[1,2-a]indole core in Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate?
Basic Research Question
The pyrido[1,2-a]indole scaffold can be synthesized via aryne annulation using pyridine-containing Michael acceptors or imines. A one-pot protocol involving the reaction of aldehydes, amines, and aryne precursors under mild conditions yields pyrido[1,2-a]indoles with good regioselectivity (60% yield in optimized cases) . Key steps include nucleophilic attack by the pyridyl nitrogen on the aryne, followed by cyclization via aryl carbanion intermediates. This method avoids isolation of intermediates and tolerates various ester groups . Alternative routes include nucleophilic substitution of hydrogen in triazine precursors followed by aryne-mediated rearrangement to form the bicyclic system .
How can researchers address low yields or regioselectivity issues during cyclization steps?
Advanced Research Question
Regioselectivity challenges arise from competing formation of 2-oxo vs. 4-oxo isomers. Using lithium amide bases during acylation of aminopyridines improves selectivity for the 2-oxo isomer by stabilizing reactive intermediates . For pyridoindoles, substituent positioning critically impacts reactivity: 6-position substituents (e.g., methyl or halogens) may hinder cyclization entirely, while unsubstituted malonates react efficiently . Thermal conditions (e.g., 40–80°C) and solvent polarity adjustments (e.g., CH₃CN for imine reactions) can enhance yields .
Which analytical techniques are most effective for characterizing this compound?
Basic Research Question
Structural confirmation requires multinuclear NMR (¹H, ¹³C, and ³¹P for phosphine-containing analogs) to resolve aromatic proton environments and ester/cyanomethoxy groups . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . IR spectroscopy identifies carbonyl (C=O, ~1628 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups . X-ray crystallography is recommended for resolving ambiguous regiochemistry in crystalline derivatives .
What mechanistic insights explain the reactivity of pyridine-containing precursors with arynes?
Advanced Research Question
The proposed mechanism involves aryne insertion into the pyridine ring. The pyridyl nitrogen acts as a nucleophile, attacking the aryne to form a transient carbanion, which undergoes intramolecular cyclization. For imine substrates, a second aryne reaction may occur, yielding arylated amines . Computational studies (not explicitly cited) could further elucidate electronic effects, such as electron-withdrawing substituents (e.g., cyano) stabilizing carbanion intermediates.
How do substituents on the pyridine or indole rings influence biological activity or physicochemical properties?
Advanced Research Question
Substituents at the 3-position (e.g., cyanomethoxy) enhance solubility and hydrogen-bonding potential, which may improve pharmacokinetic profiles . Electron-deficient groups (e.g., esters, nitriles) increase electrophilicity, potentially enhancing binding to biological targets like kinases or GPCRs . However, steric bulk at the 6-position disrupts cyclization, necessitating strategic placement of small substituents (e.g., F, OMe) .
What strategies enable access to novel pyrido[1,2-a]indole derivatives with higher nitrogen content?
Advanced Research Question
Incorporating 1,2,3-triazole or pentafluorophenyl groups via click chemistry or nucleophilic substitution diversifies the scaffold. For example, pentafluorophenyl lithium reacts with triazine precursors, followed by aryne-mediated rearrangement to yield 10-(1H-triazol-1-yl)pyridoindoles . Higher nitrogen content improves ligand efficiency and binding to metalloenzymes .
How can researchers resolve contradictions in reactivity data for pyridoindole malonates?
Advanced Research Question
Discrepancies in malonate reactivity (e.g., unsubstituted vs. 6-substituted derivatives) arise from steric and electronic factors. Steric maps and DFT calculations can model transition states to predict feasibility. Experimental validation via substituent scanning (e.g., replacing ethyl esters with methyl or tert-butyl groups) may reconcile conflicting results . Mixed outcomes in aryne reactions also necessitate screening alternative precursors (e.g., Kobayashi vs. transition-metal-generated arynes) .
What are the applications of pyrido[1,2-a]indoles in medicinal chemistry?
Basic Research Question
Pyridoindoles are explored as kinase inhibitors, antimicrobials, and CNS agents due to their structural resemblance to alkaloids. The ester and nitrile moieties in this compound make it a candidate for prodrug development or covalent inhibitor design . Bioactivity assays should prioritize target classes with known pyridine/indole interactions (e.g., serotonin receptors, topoisomerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
